molecular formula C14H16N4 B14906342 3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile

3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile

Cat. No.: B14906342
M. Wt: 240.30 g/mol
InChI Key: FCMDFEXVBFGFFF-UHFFFAOYSA-N
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Description

3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole derivative, which is then coupled with a benzonitrile precursor. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzyme activity or modulating receptor functions. The pyrazole moiety can bind to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile is unique due to its combination of a benzonitrile core with a pyrazole moiety, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

3-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzonitrile

InChI

InChI=1S/C14H16N4/c1-17(10-14-8-16-18(2)11-14)9-13-5-3-4-12(6-13)7-15/h3-6,8,11H,9-10H2,1-2H3

InChI Key

FCMDFEXVBFGFFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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